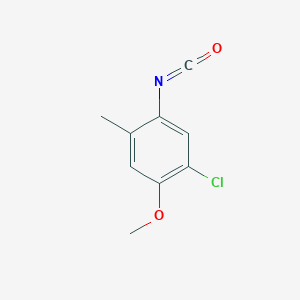

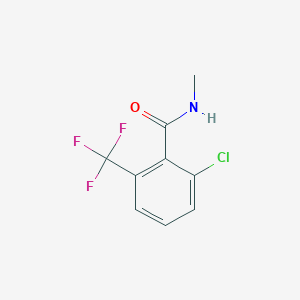

![molecular formula C21H21NO B6357610 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol CAS No. 87498-51-9](/img/structure/B6357610.png)

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol (BPIN) is a synthetic derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and petroleum. BPIN is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, and has been used as a model compound for studying the toxic effects of PAHs. BPIN is a highly lipophilic compound with a low water solubility, making it difficult to study in the laboratory.

Mecanismo De Acción

The mechanism of action of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is not fully understood. However, it is believed to be an indirect mutagen, meaning that it does not directly interact with DNA. Instead, it is believed to cause mutations by generating reactive oxygen species (ROS) which can damage DNA. 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is also believed to act as an endocrine disruptor, meaning that it can interfere with the body’s endocrine system and cause adverse health effects.

Biochemical and Physiological Effects

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to have a variety of biochemical and physiological effects. In mammals, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause liver toxicity, kidney toxicity, and reproductive toxicity. In plants, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause chlorosis, necrosis, and stunted growth. In fish, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been shown to cause reduced growth, reduced fertility, and increased mortality.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly lipophilic, making it more readily absorbed by cells. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is relatively stable and has a low water solubility, making it easy to store and handle. However, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol also has some limitations. It is a highly toxic compound, and exposure to it can cause adverse health effects. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol is a highly volatile compound, and it can easily evaporate and escape into the environment.

Direcciones Futuras

In the future, further research is needed to better understand the mechanism of action of 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol and its effects on various organisms. Additionally, further research is needed to develop more efficient and effective methods for synthesizing 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the laboratory. Additionally, further research is needed to develop methods for safely handling and storing 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the laboratory. Finally, further research is needed to develop methods for detecting and quantifying 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol in the environment.

Métodos De Síntesis

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol can be synthesized in two different ways. The first method involves the reaction of 4-butyl-phenyl-amine and 2-naphthol in the presence of an acid catalyst. This reaction yields a 1:1 mixture of 1-(4-butyl-phenylimino)-methyl]-naphthalen-2-ol and 4-butyl-phenyl-2-naphthoic acid. The second method involves the reaction of 4-butyl-phenyl-amine and 2-hydroxy-naphthoic acid in the presence of an acid catalyst. This reaction yields a 1:1 mixture of 1-(4-butyl-phenylimino)-methyl]-naphthalen-2-ol and 4-butyl-phenyl-2-hydroxy-naphthoic acid.

Aplicaciones Científicas De Investigación

1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been used as a model compound in various scientific studies. It has been used to study the toxic effects of PAHs on various organisms, including plants, fish, and mammals. It has also been used to investigate the biodegradation of PAHs and the formation of toxic by-products. Additionally, 1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol has been used to study the interactions between PAHs and other environmental pollutants.

Propiedades

IUPAC Name |

1-[(4-butylphenyl)iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c1-2-3-6-16-9-12-18(13-10-16)22-15-20-19-8-5-4-7-17(19)11-14-21(20)23/h4-5,7-15,23H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOBOZTUWRXBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butylphenyliminomethyl)-2-naphthol | |

CAS RN |

87498-51-9 |

Source

|

| Record name | 1-(4-BUTYLPHENYLIMINOMETHYL)-2-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)

![2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B6357609.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)